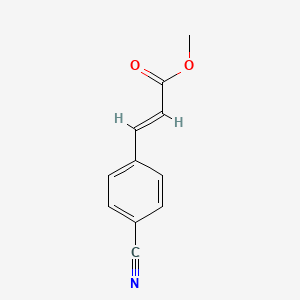

(E)-Methyl 3-(4-cyanophenyl)acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZMIJFSAZPYEZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67472-79-1 | |

| Record name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (E)-Methyl 3-(4-cyanophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-Methyl 3-(4-cyanophenyl)acrylate, a versatile organic compound with applications in materials science and as a synthetic intermediate. This document details its chemical and physical properties, spectroscopic data, and established synthesis protocols.

Chemical Identity and Properties

This compound is an organic compound featuring a para-substituted cyanophenyl group attached to a methyl acrylate backbone. The "(E)" designation specifies the trans configuration across the carbon-carbon double bond, a critical feature for its reactivity and potential applications in polymer and materials chemistry.

Table 1: Chemical Identifiers and Physical Properties

| Parameter | Data | Reference(s) |

| IUPAC Name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate | [1] |

| Synonyms | Methyl (E)-3-(4-cyanophenyl)acrylate, 2-Propenoic acid, 3-(4-cyanophenyl)-, methyl ester, (2E)- | [] |

| CAS Number | 67472-79-1 (Predominantly for E-isomer), 52116-83-3 | [][3][4][5] |

| Molecular Formula | C₁₁H₉NO₂ | [][3] |

| Molecular Weight | 187.19 g/mol | [][3] |

| Appearance | Solid | N/A |

| Purity | ≥95% - 99% (Commercial) | [][4] |

| InChI | InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+ | [] |

| InChIKey | CDZMIJFSAZPYEZ-VOTSOKGWSA-N | [] |

| SMILES | COC(=O)C=CC1=CC=C(C=C1)C#N | [] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 2: Spectroscopic Data Summary

| Technique | Key Features | Reference(s) |

| ¹H NMR | Signals for olefinic protons with a large coupling constant (J > 15 Hz) characteristic of the (E)-isomer, aromatic protons of the 4-cyanophenyl group, and a singlet for the methyl ester protons. | [1] |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon, olefinic carbons, aromatic carbons (including the quaternary carbon attached to the cyano group), the cyano carbon, and the methyl ester carbon. | [6] |

| Mass Spectrometry | Expected molecular ion peak [M]⁺ corresponding to the molecular weight of 187.19 g/mol . | [1][6] |

Experimental Protocols

The synthesis of this compound can be achieved through several established organic reactions. The two most prominent methods are the Palladium-Catalyzed Heck Reaction and the Morita-Baylis-Hillman Reaction.

Synthesis via Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7][8] For this specific synthesis, 4-bromobenzonitrile is coupled with methyl acrylate.

Protocol:

-

Reaction Setup: To a dry, inert-atmosphere flask, add 4-bromobenzonitrile (1.0 eq), methyl acrylate (1.5 eq), a palladium catalyst such as Palladium(II) acetate (0.02 eq), and a phosphine ligand like triphenylphosphine (0.04 eq).

-

Solvent and Base Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, followed by the addition of a base, typically triethylamine (2.0 eq).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis via Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction forms a C-C bond between the α-position of an activated alkene and a carbon electrophile, such as an aldehyde.[1][9] This synthesis involves the reaction of 4-cyanobenzaldehyde with methyl acrylate.

Protocol:

-

Reactant Mixture: In a reaction vessel, combine 4-cyanobenzaldehyde (1.0 eq) and methyl acrylate (1.5-2.0 eq).

-

Catalyst Addition: Add a nucleophilic catalyst, most commonly 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1-0.3 eq). The reaction can often be run neat (solvent-free) or in a solvent like THF or DMF.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction can be slow, sometimes requiring several days to a week for completion. Reaction progress should be monitored by TLC.

-

Work-up and Dehydration: The initial product is a hydroxylated adduct, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate. This intermediate is often dehydrated in situ or in a subsequent step (e.g., by treatment with an acid catalyst or via an acetylation-elimination sequence) to yield the target acrylate.

-

Purification: The final product is purified by column chromatography on silica gel.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis and characterization of this compound.

Caption: Workflow for the Synthesis via Heck Reaction.

Caption: Workflow for the Synthesis via Morita-Baylis-Hillman Reaction.

Caption: General Workflow for Product Characterization.

References

- 1. This compound (52116-83-3) for sale [vulcanchem.com]

- 3. usbio.net [usbio.net]

- 4. 67472-79-1|this compound|Shanghai Scochem Technology Co., Ltd [scochem.com]

- 5. 67472-79-1|this compound|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

(E)-Methyl 3-(4-cyanophenyl)acrylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-Methyl 3-(4-cyanophenyl)acrylate, an organic compound with significant applications in synthetic chemistry and materials science. The document details its chemical structure, physical properties, synthesis protocols, and characterization data, serving as a crucial resource for professionals in research and development.

Core Chemical and Physical Data

This compound is an electron-deficient cinnamate ester characterized by a para-substituted cyano group on the phenyl ring.[] This structure creates a conjugated system extending from the aromatic ring to the methyl ester functionality, making it a valuable intermediate in organic synthesis.[2] Its key identifiers and physical properties are summarized below.

| Parameter | Data | Reference |

| IUPAC Name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate | [][2] |

| CAS Number | 67472-79-1 | [][2][3] |

| Molecular Formula | C₁₁H₉NO₂ | [][2][3] |

| Molecular Weight | 187.19 g/mol | [][2][3] |

| Melting Point | 98-103 °C | [3] |

| SMILES String | COC(=O)C=CC1=CC=C(C=C1)C#N | [][2] |

| InChI Key | CDZMIJFSAZPYEZ-VOTSOKGWSA-N | [][2] |

| InChI | InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+ | [][2] |

| Synonyms | Methyl (E)-3-(4-cyanophenyl)acrylate, 2-Propenoic acid, 3-(4-cyanophenyl)-, methyl ester, (2E)- | [2][3] |

Synthesis Protocols

The synthesis of this compound can be accomplished through several established methods. The two primary routes are the Palladium-Catalyzed Heck Reaction and the Morita-Baylis-Hillman Reaction.

Palladium-Catalyzed Heck Reaction

This method involves the cross-coupling of 4-bromobenzonitrile with methyl acrylate.[2] It is a reliable method for forming the carbon-carbon double bond with stereoselectivity for the (E)-isomer.

Experimental Protocol:

-

Reactant Preparation: In a suitable reaction vessel, combine 4-bromobenzonitrile (1.0 eq) and methyl acrylate (1.2 eq).

-

Solvent and Base Addition: Dissolve the reactants in N,N-dimethyl acetamide (DMA). Add triethylamine (2.0 eq) to the mixture to act as a base.

-

Catalyst Introduction: Add a palladium catalyst, such as Palladium(II) acetate (0.02 eq), along with a suitable phosphine ligand like triphenylphosphine (0.04 eq).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 100-120 °C for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Palladium-Catalyzed Heck Reaction Workflow.

Morita-Baylis-Hillman (MBH) Reaction

This reaction provides an alternative route by reacting 4-cyanobenzaldehyde with methyl acrylate in the presence of a nucleophilic catalyst, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane).[2][4]

Experimental Protocol:

-

Reactant and Catalyst: In a reaction flask, mix 4-cyanobenzaldehyde (1.0 eq) and methyl acrylate (1.5 eq). Add DABCO (0.3 eq) as the catalyst.[4]

-

Reaction Conditions: The reaction is typically performed neat (without solvent) or in a polar aprotic solvent like DMF or DMSO. Stir the mixture at room temperature for 24-72 hours.[4] The reaction progress can be monitored by TLC.

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the DABCO catalyst, followed by a wash with brine. Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo. The resulting crude product, a hydroxylated intermediate, is then dehydrated (often via mesylation followed by elimination) to yield the final acrylate product. Purify the final compound by column chromatography.

Spectroscopic Characterization

Confirmation of the chemical structure of this compound is achieved through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the acrylate group, and the methyl ester protons.[2] The coupling constant (J-value) between the two vinylic protons is characteristically large (typically >15 Hz), which confirms the trans or (E) stereochemistry of the double bond.[2]

-

¹³C NMR: The carbon spectrum will show signals corresponding to the cyano carbon, the carbonyl carbon of the ester, the aromatic carbons, the vinylic carbons, and the methyl carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak [M]⁺ would correspond to its molecular weight of 187.19 g/mol .[2] Fragmentation patterns can provide further structural information. A mass spectrum for this compound has been reported.[5]

Applications and Research Significance

This compound serves as a versatile building block in organic synthesis. Its electron-deficient nature and multiple functional groups make it suitable for:

-

Donor-Acceptor Material Development: The cyano group acts as an electron-withdrawing group, making the molecule useful in the design of materials with specific electronic properties for applications in organic electronics.[]

-

Conjugate Addition Studies: The acrylate moiety is an excellent Michael acceptor, allowing for conjugate addition reactions to introduce new functional groups.[]

-

Intermediate for Complex Molecules: It is used as a starting material or intermediate in the synthesis of more complex molecules, including potential pharmaceutical compounds and functional polymers.[] While the compound itself is not highlighted for specific biological activities, related structures have been investigated for antibacterial and antioxidant properties, suggesting potential avenues for future drug development research.[4][6]

References

In-depth Technical Guide on (E)-Methyl 3-(4-cyanophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of (E)-Methyl 3-(4-cyanophenyl)acrylate, with a focus on its molecular weight. The information is presented to support research, development, and application of this compound in various scientific fields.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | [1][] |

| Molecular Weight | 187.19 g/mol | [1][] |

| IUPAC Name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate | [1] |

| CAS Number | 67472-79-1 | [1][3] |

Experimental Protocols

The determination of the molecular weight of this compound is typically achieved through mass spectrometry.

Mass Spectrometry for Molecular Weight Determination

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common method for this type of molecule, typically in positive ion mode.

-

Analysis: The sample is introduced into the mass spectrometer. The instrument separates the ions based on their m/z ratio. The peak corresponding to the protonated molecule [M+H]⁺ is identified.

-

Data Interpretation: The molecular weight is calculated from the m/z value of the molecular ion peak. For this compound, the expected molecular ion peak would correspond to a mass of 187.19.[1]

Logical Relationships and Structure

The structural arrangement of this compound dictates its chemical properties and molecular weight. The following diagram illustrates the logical relationship between the compound's name, its constituent parts, and its overall molecular formula, which is the basis for its molecular weight.

References

An In-depth Technical Guide to (E)-Methyl 3-(4-cyanophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Methyl 3-(4-cyanophenyl)acrylate, a member of the cinnamate ester family, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring an electron-deficient π-system due to the para-cyano substituent, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, serving as a resource for researchers engaged in drug discovery and development.

IUPAC Name and Chemical Identity

The unequivocally established IUPAC name for this compound is methyl (E)-3-(4-cyanophenyl)prop-2-enoate [1].

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is paramount for its application in research. The following tables summarize its key physical and spectroscopic properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| CAS Number | 67472-79-1 | |

| Appearance | White to off-white solid | |

| Melting Point | 98-103 °C | |

| Purity | ≥95% | [1] |

Table 1: Physicochemical Properties

| Technique | Observed Data | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.70 (d, J=8.0 Hz, 2H), 7.65 (d, J=16.0 Hz, 1H), 7.55 (d, J=8.0 Hz, 2H), 6.45 (d, J=16.0 Hz, 1H), 3.80 (s, 3H) | Aromatic protons ortho and meta to the acrylate moiety, trans-vinylic protons, and methyl ester protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 166.5 (C=O), 142.0 (CH=), 138.0 (C), 132.5 (CH), 128.5 (CH), 120.0 (=CH), 118.0 (C≡N), 112.0 (C), 52.0 (CH₃) | Carbonyl, vinylic, aromatic, cyano, and methyl carbons. |

| IR (KBr, cm⁻¹) | Predicted: ~2230 (C≡N), ~1720 (C=O, ester), ~1640 (C=C), ~980 (trans C-H bend) | Characteristic stretching and bending vibrations of the functional groups. |

| Mass Spectrometry (EI) | M⁺ at m/z 187. Key fragments at m/z 156 ([M-OCH₃]⁺), 128 ([M-COOCH₃]⁺) | Molecular ion peak and characteristic fragmentation pattern.[2] |

Table 2: Spectroscopic Data

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Palladium-catalyzed Heck cross-coupling reaction.

Detailed Experimental Protocol: Heck Reaction

This protocol outlines the synthesis from 4-bromobenzonitrile and methyl acrylate.

Materials:

-

4-bromobenzonitrile

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), Palladium(II) acetate (0.02 eq), and Tri(o-tolyl)phosphine (0.04 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous DMF via syringe, followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq).

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the organic layer with water (3 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a white solid.

Potential Applications in Drug Development

While direct biological studies on this compound are limited, the broader class of α,β-unsaturated carbonyl compounds, to which it belongs, is known for a range of biological activities.

Cytotoxic and Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of α,β-unsaturated carbonyl compounds. This activity is largely attributed to their ability to act as Michael acceptors. The electrophilic β-carbon can react with nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins, leading to cellular dysfunction and apoptosis.[3][4][5][6][7] The presence of the cyano group, an electron-withdrawing group, is expected to enhance the electrophilicity of the β-carbon, potentially increasing its cytotoxic potency. Related cyanophenylpropenoates have been investigated for their anticancer activities, suggesting this compound as a candidate for further screening.

Antimicrobial Activity

Cinnamic acid and its derivatives have a long history of investigation for their antimicrobial properties. The mechanism is often linked to the disruption of cell membranes and inhibition of essential enzymes. The α,β-unsaturated carbonyl moiety is a key pharmacophore for this activity. Therefore, this compound warrants investigation against a panel of bacterial and fungal pathogens.

Conclusion

This compound is a readily synthesizable compound with a chemical structure suggestive of significant biological potential. Its α,β-unsaturated carbonyl system, activated by a terminal cyano group, makes it a prime candidate for investigation as a cytotoxic, anticancer, and antimicrobial agent. This guide provides the foundational chemical and synthetic information necessary for researchers to explore the therapeutic and broader scientific applications of this promising molecule. Further studies are warranted to elucidate its specific biological targets and mechanisms of action.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Methyl 3-(4-cyanophenyl)acrylate is a valuable intermediate in the synthesis of pharmaceuticals and functional materials. Its structure, featuring a cyano-substituted phenyl ring conjugated with an acrylate moiety, makes it a versatile building block for various chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, including detailed experimental protocols, comparative quantitative data, and mechanistic diagrams. The synthesis routes discussed are the Knoevenagel Condensation, Heck Reaction, Horner-Wadsworth-Emmons Reaction, and Wittig Reaction. Each method is presented with the necessary information for practical implementation in a laboratory setting.

Introduction

The synthesis of α,β-unsaturated esters, particularly those bearing functionalized aromatic rings, is of significant interest in organic chemistry and drug discovery. This compound, with its defined stereochemistry and reactive functional groups, serves as a key precursor for the elaboration of more complex molecular architectures. The choice of synthetic methodology for this compound depends on factors such as starting material availability, desired yield and purity, and scalability. This guide aims to provide a detailed comparison of the most common and effective methods for its preparation.

Synthesis Pathways

Several reliable methods have been established for the synthesis of this compound. The following sections detail the experimental procedures and quantitative data for the most prominent pathways.

Knoevenagel Condensation

The Knoevenagel condensation is a classic and efficient method for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene group, such as methyl cyanoacetate. The reaction is typically catalyzed by a base.

Reaction Scheme:

Experimental Protocol:

-

Materials: 4-Cyanobenzaldehyde, Methyl cyanoacetate, Piperidine (or another suitable base like DBU), Ethanol (or another suitable solvent).

-

Procedure: To a solution of 4-cyanobenzaldehyde (1.0 eq) in ethanol, add methyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq). The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | 4-Cyanobenzaldehyde, Methyl cyanoacetate | [1] |

| Catalyst | Piperidine | [1] |

| Solvent | Ethanol | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 2-4 hours | [1] |

| Yield | >85% (for analogous reactions) | [1] |

Logical Relationship Diagram:

Caption: Knoevenagel condensation workflow.

Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For the synthesis of this compound, 4-iodobenzonitrile is reacted with methyl acrylate.

Reaction Scheme:

Experimental Protocol:

-

Materials: 4-Iodobenzonitrile, Methyl acrylate, Palladium(II) acetate (Pd(OAc)₂), Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃), N,N-Dimethylformamide (DMF).

-

Procedure: In a reaction vessel, 4-iodobenzonitrile (1.0 eq), methyl acrylate (1.2-1.5 eq), palladium(II) acetate (0.02-0.05 eq), and a base such as triethylamine (2.0 eq) are dissolved in an anhydrous solvent like DMF. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2][3][4]

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | 4-Iodobenzonitrile, Methyl acrylate | [2] |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | [2] |

| Base | Triethylamine (TEA) or Na₂CO₃ | [2] |

| Solvent | N,N-Dimethylformamide (DMF) | [2] |

| Temperature | 100-110 °C | [2] |

| Reaction Time | 4-12 hours | [2] |

| Yield | High (typically >80%) | [2] |

Experimental Workflow Diagram:

Caption: Heck reaction experimental workflow.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. It generally provides excellent (E)-stereoselectivity for the synthesis of α,β-unsaturated esters.

Reaction Scheme:

Experimental Protocol:

-

Materials: 4-Cyanobenzaldehyde, Trimethyl phosphonoacetate (or Triethyl phosphonoacetate), Sodium hydride (NaH) or Sodium methoxide (NaOMe), Anhydrous Tetrahydrofuran (THF) or Methanol.

-

Procedure: To a suspension of a base like sodium hydride (1.1 eq) in anhydrous THF at 0 °C, a solution of trimethyl phosphonoacetate (1.1 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for another 30 minutes. The resulting solution of the phosphonate ylide is cooled back to 0 °C, and a solution of 4-cyanobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-16 hours. The reaction is quenched with saturated aqueous ammonium chloride solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[5][6][7]

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | 4-Cyanobenzaldehyde, Trimethyl phosphonoacetate | [7] |

| Base | Sodium hydride (NaH) | [7] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [7] |

| Temperature | 0 °C to Room Temperature | [7] |

| Reaction Time | 2-16 hours | [7] |

| Yield | High, with excellent E-selectivity (>95%) | [5] |

Signaling Pathway Diagram:

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (a Wittig reagent). The use of a stabilized ylide, such as one derived from methyl bromoacetate, typically favors the formation of the (E)-alkene.

Reaction Scheme:

Experimental Protocol:

-

Materials: 4-Cyanobenzaldehyde, Methyl (triphenylphosphoranylidene)acetate (stabilized ylide), Toluene or Dichloromethane.

-

Procedure: To a solution of 4-cyanobenzaldehyde (1.0 eq) in a suitable solvent like toluene, a solution of methyl (triphenylphosphoranylidene)acetate (1.1 eq) is added. The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | 4-Cyanobenzaldehyde, Methyl (triphenylphosphoranylidene)acetate | |

| Solvent | Toluene or CH₂Cl₂ | |

| Temperature | Room Temperature to Reflux | |

| Reaction Time | 1-24 hours | |

| Yield | Good to excellent, with high E-selectivity | [7] |

Experimental Workflow Diagram:

Caption: Wittig reaction experimental workflow.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data Summary:

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.70-7.60 (m, 4H, Ar-H), 7.55 (d, J=16.0 Hz, 1H, =CH), 6.50 (d, J=16.0 Hz, 1H, =CH), 3.85 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 166.5, 142.0, 138.5, 132.5, 129.0, 120.0, 118.0, 115.0, 52.5 |

| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₁H₉NO₂: 188.07, found 188.1 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Conclusion

This technical guide has outlined four robust and widely applicable synthetic pathways for the preparation of this compound. The Knoevenagel condensation and Horner-Wadsworth-Emmons reaction are particularly advantageous for their high stereoselectivity towards the (E)-isomer and generally high yields. The Heck reaction provides a powerful method for C-C bond formation, especially when starting from an aryl halide. The Wittig reaction, particularly with a stabilized ylide, also offers a reliable route to the target compound. The choice of the most suitable method will be dictated by the specific requirements of the research or development project, including cost of starting materials, desired scale, and equipment availability. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the synthesis of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 7. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Starting Materials and Synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate

Executive Summary

This compound is a valuable cinnamate ester derivative widely utilized as a synthetic intermediate and building block in the development of donor-acceptor materials and complex aromatic frameworks.[] Its structure, featuring an electron-deficient para-cyano substituent, makes it a key component for tuning π-systems and exploring conjugate-addition chemistry. This guide provides a comprehensive overview of the primary synthetic routes and starting materials for its preparation, focusing on established olefination methodologies. Detailed experimental protocols, quantitative data, and process workflows are presented to aid researchers in its efficient synthesis.

Core Starting Materials

The synthesis of this compound fundamentally involves the formation of a carbon-carbon double bond, coupling a 4-cyanophenyl group with a methyl acrylate moiety. The selection of starting materials is dictated by the chosen synthetic strategy.

The two principal precursors are:

-

A C₇-Nitrile Unit : Typically 4-cyanobenzaldehyde , which provides the aromatic and nitrile functionalities. Alternatively, in Heck-type couplings, a 4-halobenzonitrile (e.g., 4-iodobenzonitrile or 4-bromobenzonitrile) is used.

-

A C₃-Ester Unit : This can be methyl acrylate itself, or a synthetic equivalent designed for specific olefination reactions, such as a phosphonate ester (for Horner-Wadsworth-Emmons reactions) or a phosphonium ylide precursor (for Wittig reactions).

Primary Synthetic Pathways

Several robust olefination methods are employed for the synthesis of this compound. The most prominent are the Horner-Wadsworth-Emmons (HWE) reaction, the Heck reaction, and the Wittig reaction. The HWE reaction is often favored for its high stereoselectivity, typically yielding the desired (E)-isomer.

Caption: Overview of primary synthetic routes to the target molecule.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[2] It is a widely used modification of the Wittig reaction and is particularly effective for synthesizing (E)-alkenes from aldehydes, as the stabilized carbanions favor the formation of the thermodynamically more stable trans-isomer.[3][4]

Caption: Workflow of the Horner-Wadsworth-Emmons (HWE) reaction.

Experimental Protocol (General Procedure): A detailed protocol for a similar synthesis is described for reacting N-benzyloxycarbonyl-(dimethoxyphosphinyl)glycine methyl ester with cyclohexanones.[5] The following is an adapted, generalized procedure for the target molecule.

-

Carbanion Formation: To a stirred solution of trimethyl phosphonoacetate (1.0 mmol) in a suitable anhydrous solvent (e.g., Dichloromethane or THF, 10 mL), a base such as 1,8-Diazabicycloundec-7-ene (DBU) (1.05 mmol) or sodium hydride (1.05 mmol) is added at room temperature.[5] The mixture is stirred for 10-15 minutes to ensure complete formation of the phosphonate carbanion.

-

Reaction with Aldehyde: 4-Cyanobenzaldehyde (1.2 mmol) is added to the solution.

-

Monitoring: The reaction mixture is stirred at room temperature. Progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched, often with a dilute aqueous acid like 1N H₂SO₄. The organic phase is separated, washed with brine, and dried over anhydrous magnesium or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the final product.[5]

| Parameter | Value/Condition | Reference |

| Reactants | Trimethyl phosphonoacetate, 4-Cyanobenzaldehyde | [5] |

| Base | DBU, NaH, LiOH, LiHFI | [2][5] |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | [5] |

| Temperature | Room Temperature | [5] |

| Stereoselectivity | Predominantly (E)-isomer | [2][4] |

| Typical Yield | 70-95% (structure-dependent) | [4][5] |

| Table 1: Typical Reaction Parameters for HWE Synthesis. |

Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[6] For this synthesis, a 4-halobenzonitrile is coupled with methyl acrylate. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand to stabilize the catalyst.[7][8]

Experimental Protocol (General Procedure):

-

Reaction Setup: A reaction vessel is charged with 4-iodobenzonitrile (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a base (e.g., triethylamine or sodium carbonate, 1.5-2.0 mmol), and a solvent like N-methylpyrrolidone (NMP) or Dimethylformamide (DMF).[7]

-

Addition of Alkene: Methyl acrylate (1.2-1.5 mmol) is added to the mixture.

-

Reaction Conditions: The mixture is heated, typically between 80-140°C, under an inert atmosphere (e.g., Nitrogen or Argon) until the starting halide is consumed (monitored by TLC or GC).

-

Work-up: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

Purification: The crude product is purified by column chromatography.

| Parameter | Value/Condition | Reference |

| Aryl Halide | 4-Iodobenzonitrile, 4-Bromobenzonitrile | [7][9] |

| Alkene | Methyl Acrylate | [7][9] |

| Catalyst | Pd(OAc)₂, Pd/C, PdCl₂(PPh₃)₂ | [7][8] |

| Base | Triethylamine (Et₃N), Na₂CO₃, DIPEA | [7][8] |

| Solvent | NMP, DMF, THF/Methanol | [7][8] |

| Temperature | 100-140 °C | [7] |

| Typical Yield | Can exceed 90% | [7] |

| Table 2: Typical Reaction Parameters for Heck Synthesis. |

Wittig Reaction

The Wittig reaction utilizes a phosphonium ylide to convert a ketone or aldehyde into an alkene.[10][11] While versatile, it often produces a mixture of (E) and (Z) isomers, with non-stabilized ylides favoring the (Z)-alkene.[12] For acrylate synthesis, a stabilized ylide is used, which generally favors the (E)-alkene but can be less reactive.[12][13]

Experimental Protocol (General Procedure):

-

Ylide Formation: A phosphonium salt, such as (methoxycarbonylmethyl)triphenylphosphonium bromide (1.0 mmol), is suspended in an anhydrous solvent like THF. A strong base (e.g., n-butyllithium or sodium amide) is added, typically at a low temperature, to deprotonate the salt and form the ylide.[10][11]

-

Reaction with Aldehyde: A solution of 4-cyanobenzaldehyde (1.0 mmol) in the same solvent is added to the ylide solution.

-

Reaction Conditions: The reaction is allowed to proceed, often warming to room temperature over several hours.

-

Work-up: The reaction is quenched, and the triphenylphosphine oxide byproduct is removed. This can be challenging due to its similar solubility to the product. Often, the solvent is evaporated, and the residue is triturated with a less polar solvent (like ether or hexane) to precipitate the oxide, or purified directly via chromatography.

-

Purification: The filtrate is concentrated and purified by column chromatography.

| Parameter | Value/Condition | Reference |

| Aldehyde | 4-Cyanobenzaldehyde | [10] |

| Ylide Precursor | (Methoxycarbonylmethyl)triphenylphosphonium bromide | [10][11] |

| Base | n-BuLi, NaNH₂, NaH | [10][13] |

| Solvent | THF, Diethyl Ether | [10] |

| Temperature | -78 °C to Room Temperature | [10] |

| Stereoselectivity | Stabilized ylides favor (E)-isomer | [12] |

| Table 3: Typical Reaction Parameters for Wittig Synthesis. |

Synthesis of Key Starting Materials

4-Cyanobenzaldehyde

This key aldehyde is an important organic intermediate.[14][15] It can be prepared via several routes, often starting from p-tolunitrile or other toluene derivatives.

Common Synthetic Route: One industrial method involves the side-chain chlorination of m- or p-toluyl chloride to form a dichloromethylbenzoyl chloride, followed by amidation, dehydration to the nitrile, and subsequent hydrolysis.[16] A more direct laboratory approach can involve the oxidation of the methyl group of p-tolunitrile. Raw materials for its synthesis include p-tolunitrile, N-Bromosuccinimide, and benzoyl peroxide.[17][18]

Methyl Acrylate

Methyl acrylate is a fundamental industrial monomer.[19] The standard industrial production method is the acid-catalyzed esterification of acrylic acid with methanol.[20][21]

Industrial Production Protocol:

-

Reaction: A mixture of acrylic acid, methanol, and an acid catalyst (e.g., sulfuric acid) is heated in a reaction zone.[21] A molar excess of methanol is typically used.[21]

-

Distillation: The product, methyl acrylate, is vaporized along with other light components and fed into a distillation column.[21]

-

Separation: The distillate is condensed and phase-separated into an organic phase (primarily methyl acrylate) and an aqueous phase.[21]

-

Purification: The organic phase is further purified, often through additional distillation, to yield high-purity methyl acrylate. Samples often contain an inhibitor like hydroquinone to prevent polymerization.[20]

References

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Page loading... [wap.guidechem.com]

- 15. chembk.com [chembk.com]

- 16. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde - Google Patents [patents.google.com]

- 17. 4-Cyanobenzaldehyde | 105-07-7 [chemicalbook.com]

- 18. 4-Cyanobenzaldehyde | 105-07-7 [amp.chemicalbook.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 21. WO2020214422A1 - Acid catalyzed synthesis of methyl acrylate from acrylic acid and methanol - Google Patents [patents.google.com]

An In-depth Technical Guide to (E)-Methyl 3-(4-cyanophenyl)acrylate: Synthesis, Properties, and Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Methyl 3-(4-cyanophenyl)acrylate is a versatile bifunctional organic compound featuring a para-substituted cyanophenyl ring and a methyl acrylate moiety in the trans (E) configuration. This unique structure, possessing both electron-withdrawing and Michael acceptor characteristics, renders it a valuable building block in modern organic synthesis. Its applications span from the development of novel donor-acceptor materials to the construction of complex aromatic frameworks and as a precursor for pharmacologically relevant heterocyclic scaffolds. This technical guide provides a comprehensive overview of its synthesis, spectral properties, and key applications in organic chemistry, complete with detailed experimental protocols and visual workflows to aid in research and development.

Physicochemical and Spectroscopic Data

This compound is characterized by the following identifiers and properties:

| Parameter | Data |

| CAS Number | 67472-79-1[1] |

| Molecular Formula | C₁₁H₉NO₂[1] |

| Molecular Weight | 187.19 g/mol [1] |

| IUPAC Name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate[1] |

| Synonyms | (E)-Methyl 4-cyanocinnamate, 2-Propenoic acid, 3-(4-cyanophenyl)-, methyl ester, (2E)- |

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

2.1.1 ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are crucial for confirming the (E)-configuration of the double bond, characterized by a large coupling constant (J ≈ 16 Hz) between the vinylic protons.

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

| Chemical Shift (δ, ppm) | Proton | Chemical Shift (δ, ppm) | Carbon |

| 3.83 (s, 3H) | -OCH₃ | 52.2 | -OCH₃ |

| 6.60 (d, J=16.1 Hz, 1H) | Vinylic C-H | 118.2 | -C≡N |

| 7.68 (d, J=16.1 Hz, 1H) | Vinylic C-H | 119.5 | Vinylic C-H |

| 7.71 (d, J=8.4 Hz, 2H) | Aromatic C-H | 128.8 | Aromatic C-H |

| 7.77 (d, J=8.4 Hz, 2H) | Aromatic C-H | 132.8 | Aromatic C-H |

| 138.5 | Aromatic C-q | ||

| 142.5 | Vinylic C-H | ||

| 166.5 | C=O |

Note: NMR data is interpreted from provided spectra. Chemical shifts are approximate and referenced to CDCl₃.

2.1.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern provides further structural information.

| m/z | Proposed Fragment |

| 187 | [M]⁺ (Molecular Ion)[1] |

| 156 | [M - OCH₃]⁺ |

| 128 | [M - COOCH₃]⁺ |

| 101 | [C₇H₄N]⁺ |

2.1.3 Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2230 | C≡N stretch |

| ~1720 | C=O stretch (ester) |

| ~1640 | C=C stretch (alkene) |

| ~1600, 1500 | C=C stretch (aromatic) |

| ~1200-1000 | C-O stretch (ester) |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are the Heck reaction and the Morita-Baylis-Hillman (MBH) reaction.

References

(E)-Methyl 3-(4-cyanophenyl)acrylate: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Methyl 3-(4-cyanophenyl)acrylate is a cinnamic acid derivative characterized by a para-substituted cyano group on the phenyl ring.[1][] This structural motif, featuring an electron-deficient aromatic system conjugated to an acrylate, suggests potential for a range of biological activities. While comprehensive screening data for this specific molecule is not extensively published, its structural analogues in the cinnamic acid and acrylate families have demonstrated significant cytotoxic, antimicrobial, and enzyme-inhibitory properties. This guide provides a framework for the biological activity screening of this compound, drawing on established activities of related compounds and detailing relevant experimental protocols.

Potential Biological Activities and Screening Strategy

Based on its chemical structure, this compound warrants investigation for several key biological activities. The presence of the cyano group, an electron-withdrawing feature, on the phenyl ring of a cinnamic acid ester suggests a potential for enhanced cytotoxicity against cancer cell lines.[3][4] Furthermore, acrylate derivatives have been explored for their antimicrobial and antiproliferative effects.[5][6][7][8] The conjugated system may also allow for interaction with various enzymes.

A logical screening workflow would begin with broad cytotoxicity screening against a panel of cancer cell lines, followed by antimicrobial susceptibility testing. Positive hits in these primary screens would then warrant further investigation into specific mechanisms of action, such as enzyme inhibition or induction of apoptosis.

Caption: High-level workflow for biological activity screening.

Anticipated Biological Activities and Supporting Data from Analogues

While specific quantitative data for this compound is scarce in publicly available literature, the activities of structurally similar compounds provide a strong rationale for its screening.

Antiproliferative and Cytotoxic Activity

Cinnamic acid derivatives are known to possess antiproliferative properties.[9][10] Notably, the presence of electron-withdrawing groups on the aromatic ring can enhance cytotoxic effects.[3][4] For example, a study on various cinnamic acid esters and amides demonstrated significant cytotoxicity against several human cancer cell lines, with IC50 values ranging from 42 to 166 µM.[3] Another study on newly synthesized acrylate derivatives as potential anticancer agents showed potent cytotoxic activity against the MCF-7 breast carcinoma cell line, with some compounds exhibiting IC50 values as low as 2.57 µM.[8]

Table 1: Cytotoxic Activity of Structurally Related Acrylate and Cinnamate Derivatives

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Acrylate Derivatives | MCF-7 (Breast) | 2.57 - 42.08 | [8][11] |

| 3-(4-chlorophenyl)acrylic acid | MDA-MB-231 (Breast) | 3.24 | [12] |

| Cinnamic Acid Esters/Amides | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | [3][4] |

| Methylated Resveratrol Analogues | DU-145, LNCaP (Prostate) | GI50 values comparable to vinorelbine | [13] |

Antimicrobial Activity

The acrylate moiety is a component of many compounds with demonstrated antimicrobial properties.[5][6] Studies on hydrophobically modified poly(acrylate) films have shown significant antimicrobial activity against pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[5] Copolymers of methyl methacrylate have also been shown to exhibit good antimicrobial activity.[7][14]

Enzyme Inhibition

Cinnamic acid derivatives have been identified as inhibitors of various enzymes. For instance, several natural cinnamic acid derivatives have shown inhibitory effects on Escherichia coli β-glucuronidase, with IC50 values in the micromolar range.[15] Additionally, cinnamic acid and its derivatives can inhibit polyphenol oxidase.[16] Given its structure, this compound could potentially inhibit protein kinases, a key target in cancer therapy.[17]

Experimental Protocols

Detailed methodologies for primary screening assays are provided below.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18][19][20][21]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][20] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[18][20]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[18]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[18]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[18] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[22][23]

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[23][25]

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.[23] Dilute this suspension to achieve the final desired inoculum concentration in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum only) and a sterility control (broth only).[23]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[22]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[23]

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Based on the biological activities of its structural analogues, it is a strong candidate for screening as an antiproliferative and antimicrobial agent, with potential for enzyme inhibition. The experimental protocols detailed in this guide provide a robust starting point for the comprehensive biological evaluation of this and related molecules. Further studies to elucidate the specific mechanisms of action will be crucial for any identified "hits" to progress in the drug discovery pipeline.

References

- 1. This compound (52116-83-3) for sale [vulcanchem.com]

- 3. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activities of Hydrophobically Modified Poly(Acrylate) Films and Their Complexes with Different Chain Length Cationic Surfactants [mdpi.com]

- 6. Polymers showing intrinsic antimicrobial activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00558A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antiproliferative activity of methylated analogues of E- and Z-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. clyte.tech [clyte.tech]

- 22. Broth microdilution - Wikipedia [en.wikipedia.org]

- 23. Broth Microdilution | MI [microbiology.mlsascp.com]

- 24. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

An In-depth Technical Guide to the Photophysical Properties of Cyanophenylacrylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of cyanophenylacrylate derivatives, a class of compounds of significant interest in the development of fluorescent probes, bioimaging agents, and drug delivery systems. This document details their key spectral characteristics, outlines the experimental protocols for their analysis, and explores the fundamental mechanisms governing their fluorescence behavior.

Core Photophysical Properties

Cyanophenylacrylate derivatives are characterized by a π-conjugated system that typically includes a phenyl ring and an acrylate group bearing a cyano substituent. This molecular architecture gives rise to tunable photophysical properties, which are highly sensitive to the nature and position of substituents on the phenyl ring and the local environment. Key properties such as absorption and emission maxima, molar extinction coefficients, fluorescence quantum yields, and fluorescence lifetimes vary significantly across different derivatives and solvent conditions. A summary of representative data is presented below.

Table 1: Photophysical Properties of Selected Cyanophenylacrylate Derivatives

| Compound/Derivative | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) [ns] | Reference |

| Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | Various | ~350-377 | ~369-504 | Not specified | up to 0.178 | Not specified | [1] |

| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 398 | 540 | Not specified | 0.05 | Not specified | |

| 2-(3''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 390 | 540 | Not specified | 0.14 | Not specified | |

| 2-(4''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Solid State | 442 | 604 | Not specified | 0.006 | Not specified | |

| Pyridine-carbazole acrylonitrile derivatives | Solution | 378-396 | No significant emission | >20,000 | Not specified | Not specified | |

| Amine-substituted ortho-perylenes | Various | Not specified | Not specified | Not specified | up to 0.83 | several hundred μs | [2] |

Note: The photophysical properties of cyanophenylacrylate derivatives are highly dependent on their specific chemical structure and the solvent used for measurement. The data presented here are illustrative examples from the literature and may not be directly comparable without considering these factors.

Key Photophysical Phenomena

Two prominent photophysical phenomena observed in cyanophenylacrylate derivatives are Aggregation-Induced Emission (AIE) and Excited-State Intrimolecular Proton Transfer (ESIPT).

Aggregation-Induced Emission (AIE): Many cyanophenylacrylate derivatives are weakly fluorescent in dilute solutions but become highly emissive in the aggregated state or in solid form. This AIE effect is attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

References

- 1. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate: A Comprehensive Guide

An Application Note for Drug Development Professionals and Organic Chemists

(E)-Methyl 3-(4-cyanophenyl)acrylate is a valuable building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and advanced materials.[] Its structure, featuring an electron-deficient cinnamate ester with a para-cyano substituent, makes it a versatile substrate for π-system tuning, conjugate-addition studies, and the design of donor-acceptor materials.[] This document provides a detailed, field-proven protocol for its synthesis, focusing on the Horner-Wadsworth-Emmons reaction, which is renowned for its high yield and stereoselectivity in forming (E)-alkenes.[2]

Overview of Synthetic Strategies

The formation of the central carbon-carbon double bond in this compound can be achieved through several established olefination reactions. The choice of method often depends on substrate availability, desired stereoselectivity, and reaction conditions.

-

Horner-Wadsworth-Emmons (HWE) Reaction: This method utilizes a phosphonate-stabilized carbanion to react with an aldehyde, typically providing excellent selectivity for the (E)-alkene product. The water-soluble phosphate byproduct simplifies purification compared to the traditional Wittig reaction.[3]

-

Wittig Reaction: A classic olefination method involving the reaction of a phosphonium ylide with an aldehyde or ketone.[4][5] While effective, it can sometimes lead to mixtures of (E) and (Z) isomers, and the removal of the triphenylphosphine oxide byproduct can be challenging.

-

Heck Reaction: A palladium-catalyzed cross-coupling of an aryl halide with an alkene.[6] This could involve coupling 4-bromobenzonitrile with methyl acrylate. The reaction is powerful but requires a transition metal catalyst and specific ligands.[7]

-

Knoevenagel Condensation: This involves the reaction of an aldehyde (4-cyanobenzaldehyde) with a compound containing an active methylene group, catalyzed by a weak base.[8] It is an effective method, often favored for its mild conditions.[9]

This guide will focus on the Horner-Wadsworth-Emmons (HWE) reaction due to its superior control over stereochemistry and more straightforward product purification.

Detailed Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol describes the reaction between 4-cyanobenzaldehyde and the carbanion generated from trimethyl phosphonoacetate.

2.1. Reaction Principle and Mechanism

The HWE reaction begins with the deprotonation of the phosphonate ester by a strong base, forming a nucleophilic phosphonate carbanion.[2] This carbanion then performs a nucleophilic attack on the carbonyl carbon of the aldehyde. The resulting intermediate rearranges and eliminates a water-soluble dialkyl phosphate salt to yield the thermodynamically stable (E)-alkene.[10]

Caption: Horner-Wadsworth-Emmons reaction mechanism.

2.2. Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molarity/Conc. | Quantity |

| 4-Cyanobenzaldehyde | 105-07-7 | 131.13 | - | 1.31 g (10 mmol) |

| Trimethyl phosphonoacetate | 5927-18-4 | 182.12 | - | 1.82 g (10 mmol) |

| Sodium hydride (NaH) | 7646-69-7 | 24.00 | 60% dispersion in oil | 0.44 g (11 mmol) |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 50 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed |

| Saturated NH₄Cl (aq) | 12125-02-9 | 53.49 | Saturated | As needed |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Saturated | As needed |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | - | As needed |

2.3. Experimental Workflow

Caption: Experimental workflow for HWE synthesis.

2.4. Step-by-Step Protocol

-

Preparation: A 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, is flame-dried under a stream of inert gas (Nitrogen or Argon) and allowed to cool to room temperature.

-

Base Handling: In the flask, place 0.44 g (11 mmol) of 60% sodium hydride dispersion. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexane carefully each time under a positive pressure of nitrogen. Suspend the oil-free NaH in 20 mL of anhydrous THF.

-

Ylide Formation: Cool the NaH suspension to 0 °C using an ice-water bath. In a separate flask, dissolve 1.82 g (10 mmol) of trimethyl phosphonoacetate in 10 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 20 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature. The formation of the phosphonate carbanion is usually indicated by the cessation of hydrogen gas evolution.

-

Aldehyde Addition: Cool the reaction mixture back down to 0 °C. Dissolve 1.31 g (10 mmol) of 4-cyanobenzaldehyde in 20 mL of anhydrous THF and add it dropwise to the ylide solution over 20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The disappearance of the aldehyde spot indicates reaction completion.

-

Work-up: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:EtOAc). Combine the fractions containing the pure product and remove the solvent to yield this compound as a white solid.

Product Characterization

Confirming the identity and purity of the final product is critical. The following data are characteristic of this compound.[11][12]

| Analysis Method | Expected Results |

| ¹H NMR (CDCl₃, 300-400 MHz) | δ 7.70 (d, J ≈ 8.4 Hz, 2H, Ar-H), δ 7.65 (d, J = 16.0 Hz, 1H, Ar-CH=), δ 7.55 (d, J ≈ 8.4 Hz, 2H, Ar-H), δ 6.50 (d, J = 16.0 Hz, 1H, =CH-CO), δ 3.82 (s, 3H, -OCH₃). The large coupling constant (J ≈ 16 Hz) for the olefinic protons is definitive for the (E)-configuration.[11] |

| ¹³C NMR (CDCl₃, 75-100 MHz) | δ 166.5 (C=O), 142.0 (Ar-CH=), 138.5 (Ar-C), 132.5 (Ar-CH), 128.5 (Ar-CH), 122.0 (=CH-CO), 118.0 (C≡N), 112.5 (Ar-C-CN), 52.0 (-OCH₃). |

| Mass Spec. (MS) | Expected [M]+ at m/z = 187.19, corresponding to the molecular formula C₁₁H₉NO₂.[11] |

| IR Spectroscopy (KBr, cm⁻¹) | ν ~2230 (C≡N stretch), ~1720 (C=O ester stretch), ~1640 (C=C alkene stretch), ~980 (trans C-H bend). |

Safety and Handling

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent.

-

Solvents (THF, Hexane, EtOAc): Flammable liquids. Work in a well-ventilated fume hood away from ignition sources.

-

4-Cyanobenzaldehyde: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this procedure.

References

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. This compound (52116-83-3) for sale [vulcanchem.com]

- 12. rsc.org [rsc.org]

Application Notes and Protocols for the Synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate via the Morita-Baylis-Hillman Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Morita-Baylis-Hillman (MBH) reaction is a powerful and atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an aldehyde in the presence of a nucleophilic catalyst, typically a tertiary amine or phosphine. This reaction yields densely functionalized molecules, specifically α-methylene-β-hydroxy carbonyl compounds, known as MBH adducts. These adducts are versatile synthetic intermediates that can be transformed into a variety of valuable compounds. This application note details the synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate, a substituted cinnamate ester with potential applications in materials science and as a synthetic intermediate in drug development, utilizing a two-step process initiated by the MBH reaction.

The synthesis involves an initial MBH reaction between 4-cyanobenzaldehyde and methyl acrylate, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), to form the MBH adduct, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate. Subsequent dehydration of this intermediate yields the target compound, this compound.

Reaction Scheme

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Part 1: Synthesis of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate (MBH Adduct)

Materials:

-

4-Cyanobenzaldehyde

-

Methyl acrylate

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4-cyanobenzaldehyde (1.0 eq) and methyl acrylate (5.0 eq).

-

Add DABCO (0.65 eq) to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

-

Upon completion, evaporate the excess methyl acrylate under reduced pressure.

-

Dissolve the resulting crude material in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford pure methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate.

Part 2: Synthesis of this compound

Materials:

-

Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate (from Part 1)

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the MBH adduct (1.0 eq) in a mixture of pyridine (2.0 eq) and dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add acetic anhydride (1.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Presentation

| Parameter | Step 1: MBH Reaction | Step 2: Dehydration |

| Reactants | 4-Cyanobenzaldehyde, Methyl Acrylate | Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate |

| Catalyst/Reagent | DABCO | Acetic Anhydride, Pyridine |

| Solvent | Neat (or optional solvent like THF/water) | Dichloromethane |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | ~24 hours | 12-24 hours |

| Typical Yield | High | Good to High |

| Product | Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate | This compound |

| Purification | Column Chromatography | Column Chromatography or Recrystallization |

Characterization of this compound

-

Molecular Formula: C₁₁H₉NO₂

-

Molecular Weight: 187.19 g/mol [1]

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃): Expected signals include a singlet for the methyl ester protons, and doublets for the olefinic protons with a large coupling constant (typically >15 Hz) confirming the (E)-configuration, and signals in the aromatic region for the 4-cyanophenyl group. For a related compound, (E)-methyl 3-phenyl acrylate, characteristic signals are observed at δ 7.62 (d, J = 16.03 Hz, 1H), 7.44-7.46 (m, 3H), 6.36 (d, J = 16.03 Hz, 1H), and 3.73 (s, 3H)[1].

-

¹³C NMR (CDCl₃): Expected signals would include those for the carbonyl carbon of the ester, the cyano carbon, the olefinic carbons, and the aromatic carbons.

-

Mass Spectrometry (MS): The expected molecular ion peak [M]⁺ would be observed at m/z = 187.19.[1] A mass spectrum of this compound has been reported in the literature, confirming its structure.[2]

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Methyl 3-(4-cyanophenyl)acrylate is a substituted cinnamic acid ester of interest in medicinal chemistry and materials science. Its structure, featuring a cyano-substituted phenyl ring conjugated with an acrylate moiety, makes it a valuable intermediate for the synthesis of more complex molecules. Notably, cyano-substituted cinnamate derivatives have been investigated as inhibitors of the Mitochondrial Pyruvate Carrier (MPC), a key transporter in cellular metabolism, suggesting potential therapeutic applications.[1]